In a study focusing on developing new analgesics, researchers synthesized a series of 1-[2-hydroxy-3-(4-aryl-1-piperazinyl)]propyl derivatives of amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid []. While the specific details of the synthetic route are not provided in the abstract, this example highlights the use of 1-(2-methoxyphenyl)piperazine as a building block in constructing more complex molecules with potential therapeutic applications.
Researchers investigating the structure-activity relationship of CNS agents synthesized a series of N-substituted derivatives of 3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide []. While specific structural data is not provided in the abstract, this example highlights the exploration of modifications around the 4-(2-methoxyphenyl)piperazine moiety to fine-tune the pharmacological properties of drug candidates.
Researchers investigating the pharmacological profile of a novel antidepressant, MCI-225, demonstrated its potent inhibition of noradrenaline uptake and antagonism of the 5-HT3 receptor []. This example showcases how incorporating the 4-(2-methoxyphenyl)piperazine moiety into a thienopyrimidine scaffold yields a compound with multiple mechanisms of action, potentially contributing to its therapeutic efficacy in treating depression.
Antihypertensive agents: Compounds containing the 4-(2-methoxyphenyl)piperazine moiety have shown promising results in preclinical studies as potential antihypertensive agents. For instance, SGB1534, a quinazoline derivative incorporating this moiety, exhibited potent α1-adrenoceptor blocking activity, inhibiting norepinephrine-induced contractions in isolated guinea pig mesenteric arteries []. This suggests its potential in treating hypertension by relaxing blood vessels and reducing blood pressure.
Calcium channel antagonists: NKY-722, a water-soluble dihydropyridine derivative containing the 4-(2-methoxyphenyl)piperazine moiety, exhibited potent calcium channel blocking activity in isolated canine arteries []. NKY-722 relaxed various arteries, including basilar, coronary, mesenteric, and intrarenal arteries, with high potency, suggesting its potential for treating cardiovascular diseases by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8